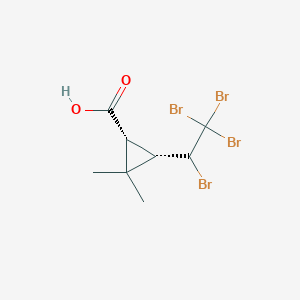
(1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid is an organobromine compound. It derives from a cyclopropanecarboxylic acid.
Scientific Research Applications
Synthesis and Labeling
- Carbon-14 Labeling for Metabolic Studies: 3-Phenoxybenzyl [1R,cis]-3–2(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate and its [1R,trans]-isomer were labeled with carbon-14 for metabolic studies. The synthesis involved a Wittig reaction and hydrolysis processes (I. Nakatsuka, F. Shono, & A. Yoshitake, 1977).
Stereochemical and Chiral Aspects
- Stereochemistry in Synthesis: A stereo-selective synthesis method for cis-isomers of 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids, including the optically active (1R)-cis acid, was developed. This method emphasized the importance of stereochemistry in the synthesis of such compounds (K. Kondo, T. Takashima, A. Negishi, K. Matsui, T. Fujimoto, Kikuo Sugimoto, C. Hatch, & J. Baum, 1980).
Enantioselective Biotransformation
- Enantioselective Synthesis via Biotransformation: Biotransformation of 2,2-dimethyl-3-substitued-cyclopropanecarbonitriles using a nitrile hydratase/amidase-containing Rhodococcus sp. showed high enantioselectivity, yielding optically pure acids and amides, including chrysanthemic acids (Meining Wang & Guo-Qiang Feng, 2003).
Analytical Chemistry Applications
- Detection in Human Urine: A method was developed to detect major metabolites of synthetic pyrethroids in human urine, including cis-, and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, which are indicators of exposure to these compounds (F. J. Arrebola, J. L. Martínez-vidal, A. Fernandez-Gutiérrez, & M. H. Akhtar, 1999).
Synthesis Methods and Intermediates
- Synthesis of Key Intermediates for Pyrethroids: The synthesis of 1R-cis-2,2-Dimethyl-3-(2,2-dibromovinyl)cyclopropane carboxylic acid, a key intermediate in the production of deltamethrin, a potent photostable pyrethroid, was described (G. H. Kulkarni & S. Toke, 1989).
Applications in Pheromones and Insecticides
- Insect Sex Pheromone Identification: Derivatives of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid, a structure related to chrysanthemic acid, were identified in insect sex pheromones, indicating their biological significance beyond insecticidal activity (J. Tabata & R. Ichiki, 2017).
properties
Product Name |
(1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid |
|---|---|
Molecular Formula |
C8H10Br4O2 |
Molecular Weight |
457.78 g/mol |
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10Br4O2/c1-7(2)3(4(7)6(13)14)5(9)8(10,11)12/h3-5H,1-2H3,(H,13,14)/t3-,4+,5?/m1/s1 |
InChI Key |
VSBCUTLTLUSECJ-OVEKKEMJSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C(C(Br)(Br)Br)Br)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C(C(Br)(Br)Br)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253892.png)

![5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B1253897.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)
![3-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-2-oxolanone](/img/structure/B1253899.png)

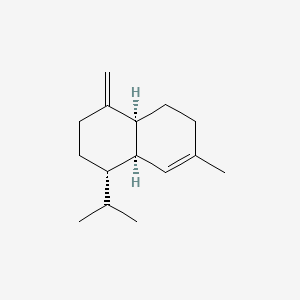

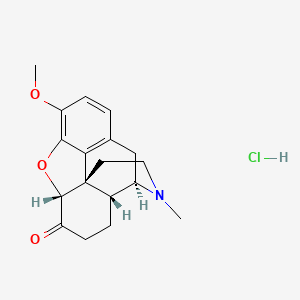
![5H-benzo[a]phenoxazin-5-one](/img/structure/B1253911.png)
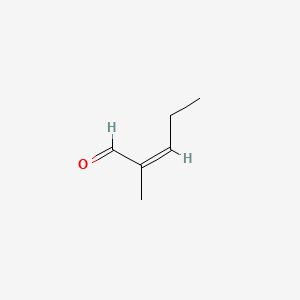
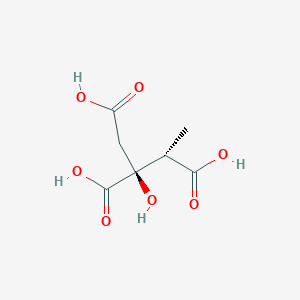
![(1S,2R,9R,12R)-11-methyl-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1253915.png)
